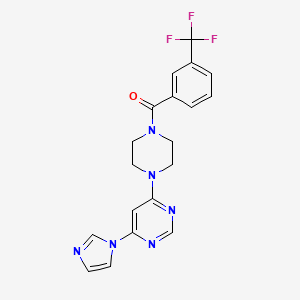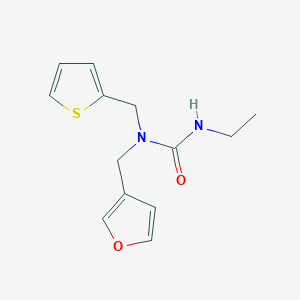
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, also known as EFU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is not yet fully understood, but it is believed to involve inhibition of certain enzymes and receptors in the body. 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been shown to bind to the active site of carbonic anhydrase, preventing it from carrying out its normal function. Other studies have suggested that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea may also interact with certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of ion channel function, and inhibition of cancer cell growth. One study published in the journal Bioorganic & Medicinal Chemistry Letters found that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea was able to inhibit the growth of several different types of cancer cells in vitro, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has a number of advantages for use in laboratory experiments, including its ability to inhibit specific enzymes and receptors in the body, its low toxicity, and its relatively simple synthesis method. However, there are also some limitations to its use, including its limited solubility in water and certain organic solvents, and the need for further study to fully understand its mechanism of action.
未来方向
There are a number of potential future directions for research on 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, including further study of its mechanism of action, investigation of its potential use as an anticancer agent, and exploration of its potential applications in other scientific fields. Some researchers have also suggested that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea could be used as a tool for studying the function of certain proteins in the body, or as a starting point for the development of new drugs with similar structures and properties.
合成方法
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can be synthesized using a multi-step process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxaldehyde to form a Schiff base, which is then reacted with ethyl carbamate to form the final product. This synthesis method has been described in detail in a number of scientific publications, including a study published in the Journal of Organic Chemistry.
科学研究应用
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One study published in the Journal of Medicinal Chemistry found that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea was a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a number of physiological processes. Other studies have investigated the potential use of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea as an anticancer agent and as a tool for studying the function of certain proteins in the body.
属性
IUPAC Name |
3-ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-14-13(16)15(8-11-5-6-17-10-11)9-12-4-3-7-18-12/h3-7,10H,2,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFJVBSVALINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
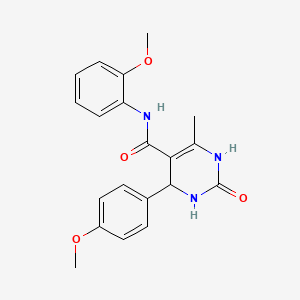

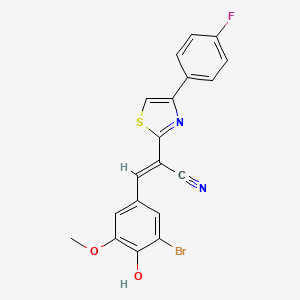
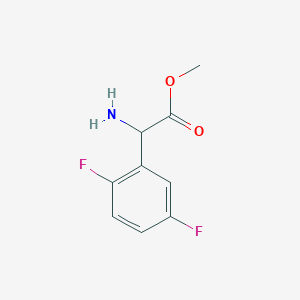
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)
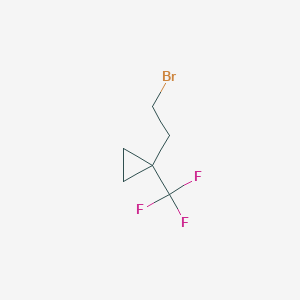
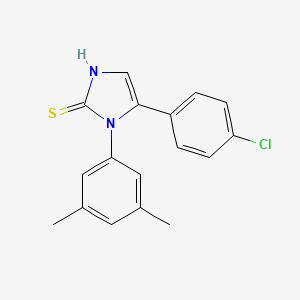
![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

